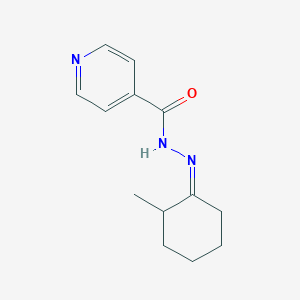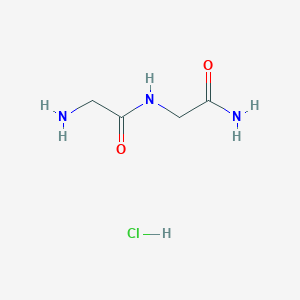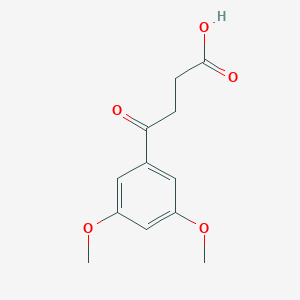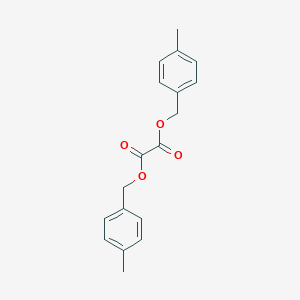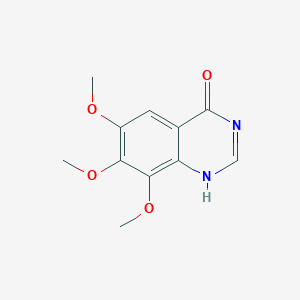
6,7,8-trimethoxyquinazolin-4(3H)-one
Vue d'ensemble
Description
6,7,8-trimethoxyquinazolin-4(3H)-one is a chemical compound that has been studied for its potential applications in the field of medicine . It is known to bind to the human PDE1B, a type of phosphodiesterase .
Synthesis Analysis
The synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one derivatives involves a nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine .Molecular Structure Analysis
The molecular structure of 6,7,8-trimethoxyquinazolin-4(3H)-one has been determined through X-ray diffraction . The resolution of the structure was found to be 2.40 Å .Chemical Reactions Analysis
The chemical reactions involving 6,7,8-trimethoxyquinazolin-4(3H)-one are primarily related to its synthesis. As mentioned earlier, it involves a nucleophilic substitution reaction .Applications De Recherche Scientifique
Synthesis and Bioactivities
The compound “6,7,8-trimethoxyquinazolin-4(3H)-one” is used in the synthesis of 4-aminoquinazoline derivatives . These derivatives are prepared by the nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine . The synthesized compounds are evaluated for their ability to inhibit tumor cells .
Anti-Cancer Applications
The 4-aminoquinazoline derivatives synthesized using “6,7,8-trimethoxyquinazolin-4(3H)-one” have shown potential in inhibiting tumor cells . Some of these derivatives have been found as potent inhibitors, with IC (50) values ranging from 5.8 to 9.8microM, in vitro assay .
Role in Medicinal Chemistry
“6,7,8-trimethoxyquinazolin-4(3H)-one” is a key compound in medicinal chemistry, particularly in the synthesis of bioactive molecules. It’s used in the synthesis of various derivatives that have shown potential in therapeutic applications .
Role in Phytochemistry
The compound “6,7,8-trimethoxyquinazolin-4(3H)-one” might have a role in phytochemistry, as it’s a part of the larger family of quinazoline derivatives. These derivatives are often found in various medicinal plants .
Role in Drug Discovery
The compound “6,7,8-trimethoxyquinazolin-4(3H)-one” and its derivatives could play a significant role in drug discovery. The derivatives synthesized from this compound have shown potential in inhibiting tumor cells, which could be beneficial in the development of new anti-cancer drugs .
Structural Studies
The compound “6,7,8-trimethoxyquinazolin-4(3H)-one” is also used in structural studies. For instance, it has been used in the study of the crystal structure of human PDE1B bound to an inhibitor .
Orientations Futures
Propriétés
IUPAC Name |
6,7,8-trimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRMRZIJVLFOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456970 | |
| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8-trimethoxyquinazolin-4(3H)-one | |
CAS RN |
16064-19-0 | |
| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



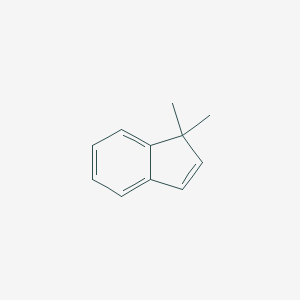

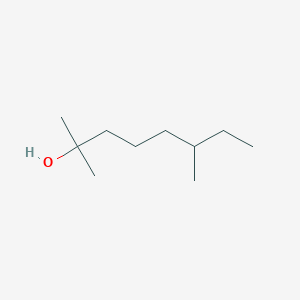
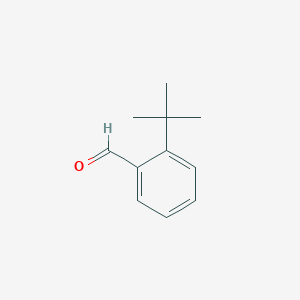
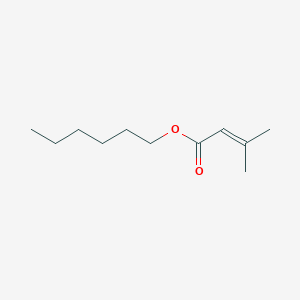

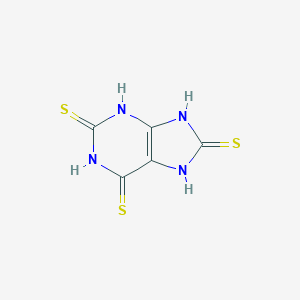

![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)

